molecular formula C27H38O3Si B13383285 3-[(2S,5S)-5-[3-[(tert-Butyldiphenylsilyl)oxy]propyl]-3-methylene-2-tetrahydrofuryl]-1-propanol

3-[(2S,5S)-5-[3-[(tert-Butyldiphenylsilyl)oxy]propyl]-3-methylene-2-tetrahydrofuryl]-1-propanol

Cat. No.: B13383285
M. Wt: 438.7 g/mol
InChI Key: JXVLJWBTAZZVKK-UHFFFAOYSA-N
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Description

3-((2S,5S)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)-3-methylenetetrahydrofuran-2-yl)propan-1-ol is a complex organic compound characterized by its unique structure, which includes a tetrahydrofuran ring, a methylene group, and a tert-butyldiphenylsilyl ether

Preparation Methods

The synthesis of 3-((2S,5S)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)-3-methylenetetrahydrofuran-2-yl)propan-1-ol typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the tetrahydrofuran ring, followed by the introduction of the methylene group and the tert-butyldiphenylsilyl ether. Reaction conditions may vary, but common reagents include strong bases, protecting groups, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The tert-butyldiphenylsilyl ether group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-((2S,5S)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)-3-methylenetetrahydrofuran-2-yl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-((2S,5S)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)-3-methylenetetrahydrofuran-2-yl)propan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The presence of the tert-butyldiphenylsilyl ether group can influence the compound’s stability and reactivity, affecting its overall mechanism of action.

Comparison with Similar Compounds

Similar compounds to 3-((2S,5S)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)-3-methylenetetrahydrofuran-2-yl)propan-1-ol include other tetrahydrofuran derivatives and compounds with tert-butyldiphenylsilyl ether groups. These compounds may share similar reactivity patterns and applications but differ in their specific structures and properties. The uniqueness of this compound lies in its combination of functional groups, which can provide distinct advantages in certain synthetic and research applications.

Properties

Molecular Formula

C27H38O3Si

Molecular Weight

438.7 g/mol

IUPAC Name

3-[5-[3-[tert-butyl(diphenyl)silyl]oxypropyl]-3-methylideneoxolan-2-yl]propan-1-ol

InChI

InChI=1S/C27H38O3Si/c1-22-21-23(30-26(22)18-11-19-28)13-12-20-29-31(27(2,3)4,24-14-7-5-8-15-24)25-16-9-6-10-17-25/h5-10,14-17,23,26,28H,1,11-13,18-21H2,2-4H3

InChI Key

JXVLJWBTAZZVKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC3CC(=C)C(O3)CCCO

Origin of Product

United States

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